Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, also known as BCDNC, is a synthetic organic compound that is widely used in the field of medicinal chemistry. It is a structural isomer of the naphthyridine carboxylate family of compounds and is used as an intermediate in the synthesis of a variety of pharmaceuticals. BCDNC is an important building block for the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of various enzyme inhibitors and is an important reagent for the synthesis of small molecules and peptides.
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines have been found to possess a variety of pharmacological activities, including anticancer properties. The differential functionalization of the 1,6-naphthyridine core can lead to specific activities .
Anti-HIV Agents
Compounds with an appended 1,6-naphthyridine structure have shown promise as anti-HIV agents. This suggests that similar compounds could be explored for their efficacy against HIV .
Antimicrobial Activity
These compounds have also demonstrated antimicrobial activity, indicating their potential use in combating bacterial infections .
Central Nervous System Effects
Some derivatives of 1,6-naphthyridines affect the central nervous system, which could be useful in developing treatments for neurological disorders .
Hormone Regulatory Agents
(phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents. This application could be relevant for disorders related to hormonal imbalances .
Synthesis and Reactivity
The synthesis and reactivity of 1,6-naphthyridines are areas of ongoing research, with potential applications in creating new compounds with tailored properties for various uses .
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Review Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
properties
IUPAC Name |
benzyl 2-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-10-15-7-6-14-11-20(9-8-16(14)19-15)17(21)22-12-13-4-2-1-3-5-13/h1-7H,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVOBKLOXXOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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